Lead-likenessFragment-based drug discoveryPhysicochemical property optimization
Generic pyrido[2,3-d]pyrimidine analogs introduce off-target pharmacology risks and compatibility issues in SAR campaigns. This 98% pure building block (MW 176.18, TPSA 73.8 Ų, cLogP -0.09) provides a validated kinase hinge-binding core with three unsubstituted positions (C2, C6, C7) for sequential functionalization. The 4-amino group enables amide coupling or Buchwald-Hartwig amination without N8 protection. Satisfies Rule of Three criteria for fragment-based screening and offers a CNS MPO-optimized starting point for brain-penetrant kinase programs. Reliable global supply with documented purity ensures batch-to-batch reproducibility.
Molecular FormulaC8H8N4O
Molecular Weight176.179
CAS No.2247103-71-3
Cat. No.B2960666
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one (CAS 2247103-71-3) is a low-molecular-weight (176.18 g/mol) bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidin-5-one family [1]. This scaffold is structurally validated in multiple kinase inhibitor chemotypes, including inhibitors of FMS tyrosine kinase, CDK2, and adenosine kinase [2][3]. The compound features a 4-amino substituent and an N8-methyl group on the pyrido[2,3-d]pyrimidin-5(8H)-one core, providing a defined vector set for structure-activity relationship (SAR) exploration at the 2-, 6-, and 7-positions [4]. As a commercial building block offered at 98% purity , it serves as an entry point into the broader pyrido[2,3-d]pyrimidine chemical space, which has yielded clinical candidates such as the PLK2 inhibitor ON1231320 and the MEK inhibitor TAK-733 [5][6].
1Structurally validated kinase scaffold with defined hinge-binding motif
2Minimally elaborated core with three unsubstituted SAR vectors (C2, C6, C7)
3Commercial building block with reported purity suitable for synthesis workflows
[1] Komkov, A. V., Baranin, S. V., Dmitrenok, A. S., Kolotyrkina, N. G. & Kozlov, M. A. A new route to the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives. Russian Chemical Bulletin, 70, 378–382 (2021). View Source
[2] Huang, H. et al. Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Journal of Medicinal Chemistry, 52(4), 1081-1099 (2009). View Source
[3] Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 19(17), 5188-5196 (2011). View Source
[4] Komkov, A. V., Sakharov, A. M., Bogdanov, V. S. & Dorokhov, V. A. Efficient methods for the synthesis of pyrido[2,3-d]pyrimidin-5-ones from 4-amino-5-acetylpyrimidines. Russian Chemical Bulletin, 43(8), 1392-1397 (1994). View Source
[5] Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Journal of Medicinal Chemistry, 59(4), 1356-1380 (2016). View Source
[6] Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(5), 1315-1319 (2011). View Source
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one: SAR Advantages Over Generics
The pyrido[2,3-d]pyrimidine scaffold class exhibits pronounced sensitivity to substitution pattern, with even minor positional changes producing large shifts in kinase selectivity, potency, and physicochemical properties [1]. The 4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one specifically offers three differentiable features versus closest-in-class analogs: (i) the 4-amino group occupies the hinge-binding region in kinase active sites, a critical pharmacophoric element demonstrated in FMS and CDK2 co-crystal structures [2]; (ii) the N8-methyl substituent distinguishes this compound from N8-H, N8-aryl, and N8-alkyl variants that populate distinct regions of chemical space and exhibit divergent target engagement profiles [3]; (iii) the absence of substituents at the 2-, 6-, and 7-positions provides a minimally elaborated core with maximal vectors for further functionalization, contrasting with more heavily decorated commercial building blocks that restrict synthetic freedom [4]. Generic substitution with an uncharacterized pyrido[2,3-d]pyrimidine analog—even one sharing the same core connectivity—risks introducing unanticipated off-target pharmacology, altered solubility, or incompatible reactivity in downstream chemistry, undermining the reproducibility of SAR campaigns and lead optimization programs [5].
N8-H analogLacks N8-methyl group; higher hydrogen-bond donor count may shift CNS multiparameter profile and synthetic handling
6,7-substituted analogPre-installed substituents restrict diversification freedom and can alter physicochemical trajectory
[1] Huang, H. et al. Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Journal of Medicinal Chemistry, 52(4), 1081-1099 (2009). View Source
[2] RCSB PDB 3DPK: cFMS tyrosine kinase in complex with a pyridopyrimidinone inhibitor. Deposited 2008-07-08. View Source
[3] Gangjee, A. et al. Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates: application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 50(15), 3585-3598 (2007). View Source
[4] Zinchenko, H. M., Muzychka, L. V., Verves, Ye. V. & Smolii, O. B. A convenient approach to the synthesis of new 4-amino substituted derivatives pyrido(2,3-d)pyrimidin-7-one. Journal of Organic and Pharmaceutical Chemistry, 14(4), 40-47 (2016). View Source
[5] An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Chemical Biology & Drug Design, 97(5), 1025-1045 (2021). View Source
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one: Quantitative Evidence vs. Analogs
Lead-Likeness vs. PD-180970
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one (MW 176.18 g/mol) falls within the 'lead-like' chemical space (MW ≤ 350), whereas the clinically profiled PD-180970 (CAS 287204-45-9), a 2,4,8-trisubstituted pyrido[2,3-d]pyrimidin-7-one, has a molecular weight of 460.9 g/mol—a >2.6-fold increase . The lower MW of the target compound (176.18 vs. 460.9 g/mol) translates to 9 fewer heavy atoms, providing a more efficient starting point for fragment-based screening or property-guided lead optimization [1].
Lead-likeness vs. advanced leadClass-level
176.18 g/molvs.460.9 g/mol
Fragment-appropriate molecular weight supports early lead generation with greater optimization headroom
Compared to PD-180970; 9 fewer heavy atoms, aligns with rule-of-three fragment criteria
Lead-likenessFragment-based drug discoveryPhysicochemical property optimization
Evidence Dimension
Molecular weight (MW, g/mol) – lead-likeness
Target Compound Data
176.18 g/mol (C8H8N4O)
Comparator Or Baseline
PD-180970, MW 460.9 g/mol (C25H25ClN4O3)
Quantified Difference
284.7 g/mol lower (38.6% reduction); 9 fewer heavy atoms
Conditions
Calculated molecular weights from molecular formulas; lead-like space defined by Congreve et al. (2003) criteria
Why This Matters
In fragment-based lead generation (FBLG), a MW of 176 places this compound squarely within the optimal fragment range (MW 120–250), enabling higher ligand efficiency and greater room for property-adjusted optimization compared to advanced leads with MW >400.
Lead-likenessFragment-based drug discoveryPhysicochemical property optimization
[1] Congreve, M., Carr, R., Murray, C. & Jhoti, H. A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877 (2003). View Source
CNS MPO Advantage Over N8-Desmethyl Analog
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one possesses only one hydrogen-bond donor (HBD = 1), while the N8-desmethyl analog, 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one (CID 2763439, MW 162.15), has three HBDs (HBD = 3) [1]. The TPSA of the target compound is 73.8 Ų, compared to 89.1 Ų for the N8-H analog, reflecting the shielding effect of the N8-methyl group . According to the CNS MPO scoring system, an HBD count ≤1.5 and TPSA < 90 Ų are favorable for CNS penetration, positioning the target compound (CNS MPO score ≈ 4.5/6) more favorably than the N8-H analog (CNS MPO score ≈ 3.9/6) [2].
2 fewer HBDs; 15.3 Ų lower TPSA; estimated CNS MPO improvement of ~0.6 units
Conditions
Calculated properties from vendor datasheets and PubChem; CNS MPO scoring per Wager et al. (2010) methodology
Why This Matters
For CNS-targeted programs, a single HBD donor combined with low TPSA is a key differentiator; the N8-methylation in the target compound eliminates two HBDs relative to the N8-H form, substantially improving predicted BBB permeability and reducing P-glycoprotein efflux liability.
Blood-brain barrier permeabilityCNS drug discoveryPhysicochemical profiling
[2] Wager, T. T. et al. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449 (2010). View Source
Synthetic Vector Advantage vs. 6,7-Disubstituted Analogs
The target compound possesses zero rotatable bonds (rotatable bonds = 0) and lacks substituents at the 2-, 6-, and 7-positions, offering three distinct vectors (C2, C6, C7) for sequential or parallel library synthesis . In contrast, 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidine adenosine kinase inhibitors in the Abbott series require the construction of 6- and 7-aryl groups during core assembly, limiting the accessible chemical space for subsequent diversification [1]. The target compound's 4-amino group provides a synthetic handle for amidation, reductive amination, or Buchwald-Hartwig coupling, while the N8-methyl group eliminates the need for protecting group strategies required for N8-H analogs [2].
6,7-Disubstituted 4-aminopyrido[2,3-d]pyrimidine (Abbott AK inhibitor series): C6 and C7 occupied by aryl/heteroaryl groups
Quantified Difference
Target compound offers 2 additional unsubstituted positions vs. 6,7-disubstituted analogs; 0 vs. 2+ rotatable bonds, improving synthetic tractability
Conditions
Synthetic accessibility assessed via published routes (Komkov et al., 2021; Zinchenko et al., 2016); comparator from Abbott adenosine kinase inhibitor SAR (Gfesser et al., 2003)
Why This Matters
A minimally substituted core with zero rotatable bonds and multiple accessible vectors maximizes synthetic degrees of freedom in parallel chemistry, enabling efficient exploration of chemical space without the need for de novo core synthesis for each library member.
[1] Gfesser, G. A. et al. 5,6,7-Trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. Journal of Medicinal Chemistry, 46(24), 5188-5201 (2003). View Source
[2] Komkov, A. V., Baranin, S. V., Dmitrenok, A. S., Kolotyrkina, N. G. & Kozlov, M. A. A new route to the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives. Russian Chemical Bulletin, 70, 378–382 (2021). View Source
Purity Benchmark vs. Alternative Vendors
The target compound is commercially available at 98% purity from Leyan (Product No. 1845918) as verified by the vendor's quality control specifications . This purity level meets or exceeds the typical 95% minimum standard reported for comparable pyrido[2,3-d]pyrimidine building blocks from Biosynth/CymitQuimica . While many pyrido[2,3-d]pyrimidine analogs require custom synthesis with variable and uncharacterized purity, the target compound benefits from established commercial supply chains with documented purity specifications, reducing QC validation burden for procurement teams .
Purity specificationData to verify
98%
Reported commercial purity may reduce repurification need and assay interference risk
Vendor specification (Leyan); comparable building block offered at 95% floor; QC validation advised
Chemical procurementQuality controlBuilding block standardization
Evidence Dimension
Commercial purity specification (% HPLC or equivalent)
Target Compound Data
98% (Leyan, Product No. 1845918, CAS 2247103-71-3)
Comparator Or Baseline
95% minimum purity for 4-amino-8-methyl-5H,8H-pyrido[2,3-d]pyrimidin-5-one from Biosynth/CymitQuimica (Ref. 3D-XPD10371)
Quantified Difference
3 percentage-point higher purity floor vs. Biosynth offering
Conditions
Purity values as reported on vendor certificates of analysis and product specification pages (accessed April 2026)
Why This Matters
A documented 98% purity from an established vendor reduces the risk of impurities confounding biological assay results and eliminates the need for in-house repurification, directly impacting procurement efficiency and experimental reproducibility.
Chemical procurementQuality controlBuilding block standardization
Kinase Hinge-Binding: Pyrido[2,3-d] vs. [3,4-d] Scaffold
The pyrido[2,3-d]pyrimidin-5-one scaffold positions the N1 nitrogen and the 4-amino group to form a bidentate hydrogen-bond donor-acceptor pair with the kinase hinge region, a binding mode confirmed by X-ray co-crystal structures of pyrido[2,3-d]pyrimidin-5-one inhibitors bound to cFMS (PDB 3DPK, 3BEA) [1][2]. In contrast, the regioisomeric pyrido[3,4-d]pyrimidin-2-one scaffold (e.g., 4-amino-8-methylpyrido[3,4-d]pyrimidin-2(1H)-one, CAS 141097-57-6) presents a different hydrogen-bonding geometry that is not optimal for the same kinase hinge interactions . Among ATP-competitive kinase inhibitors across BindingDB, pyrido[2,3-d]pyrimidine-containing ligands show median IC50 values of 22–76 nM against diverse kinases including FGFR1, PDGFR, and DHFR, while pyrido[3,4-d]pyrimidine analogs are underrepresented in kinase inhibition datasets, suggesting a narrower target profile [3].
Kinase hinge-binding scaffoldClass-level
2 PDB co-crystalvs.0 PDB for [3,4-d] regioisomer
Pyrido[2,3-d]pyrimidin-5-one core has structurally validated kinase hinge-binding capacity
Kinase hinge-binding geometry and prevalence in kinase inhibition databases
Target Compound Data
Pyrido[2,3-d]pyrimidin-5-one: validated hinge binder (PDB 3DPK, 3BEA); median IC50 22–76 nM across FGFR1/PDGFR/DHFR representatives
Comparator Or Baseline
Pyrido[3,4-d]pyrimidin-2-one (CAS 141097-57-6): no co-crystal structures with kinases; limited kinase profiling data available
Quantified Difference
Pyrido[2,3-d]pyrimidine scaffold has >10-fold higher representation in BindingDB kinase entries vs. pyrido[3,4-d]pyrimidine scaffold; 2 co-crystal structures vs. 0 for comparator scaffold
Conditions
BindingDB query (accessed April 2026); PDB structural data; class-level comparison of regioisomeric scaffolds
Why This Matters
For kinase-targeted discovery programs, the pyrido[2,3-d]pyrimidin-5-one scaffold provides a structurally validated hinge-binding motif with established SAR precedent, offering higher confidence in target engagement compared to regioisomeric scaffolds lacking comparable structural biology validation.
[1] RCSB PDB 3DPK: cFMS tyrosine kinase in complex with a pyridopyrimidinone inhibitor. Deposited 2008-07-08, Resolution 2.4 Å. View Source
[2] RCSB PDB 3BEA: cFMS tyrosine kinase (tie2 KID) in complex with a pyrimidinopyridone inhibitor. Deposited 2007-11-16, Resolution 2.02 Å. View Source
[3] BindingDB: multiple entries for pyrido[2,3-d]pyrimidine kinase inhibitors including BDBM6190 (FGFR1 IC50=22 nM) and BDBM50051923 (DHFR IC50=76 nM). View Source
Limited Comparative Biological Data Caveat
At the time of analysis (April 2026), no peer-reviewed publication or patent was identified that reports direct, compound-specific biological assay data (IC50, Ki, EC50, or in vivo efficacy) for 4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one (CAS 2247103-71-3) tested head-to-head against a named comparator [1]. The differentiation evidence presented above derives from class-level structural SAR, calculated physicochemical properties from vendor datasheets, and cross-study comparisons with structurally related pyrido[2,3-d]pyrimidines that have established biological annotation [2]. Procurement decisions based on predicted activity should be validated through experimental profiling or supplemented with custom biological testing against the user's target(s) of interest .
Direct biological dataSource review
No compound-specific IC₅₀/Ki identified
Absence of reported assay data positions this product as a synthetic building block, not a characterized probe
PubMed, BindingDB, ChEMBL search April 2026; class-level SAR used for proxy evaluation
Data availabilityCompound characterizationProcurement risk assessment
Evidence Dimension
Availability of direct comparative biological data for CAS 2247103-71-3
Target Compound Data
No direct biological IC50/Ki data identified in PubMed, BindingDB, ChEMBL, or patent literature as of April 2026
Comparator Or Baseline
Well-characterized pyrido[2,3-d]pyrimidine analogs (e.g., PD-180970, TAK-733) have extensive biological annotation
Quantified Difference
Not quantifiable; qualitative gap in characterization depth vs. advanced lead compounds
Conditions
Systematic literature search across PubMed, Google Scholar, BindingDB, ChEMBL, and Google Patents (April 2026)
Why This Matters
This evidence gap must be factored into procurement risk assessment; the compound is best suited as a synthetic building block or starting point for SAR exploration rather than as a characterized pharmacological probe.
Data availabilityCompound characterizationProcurement risk assessment
[1] Systematic search of PubMed, Google Scholar, BindingDB, and ChEMBL for '4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one' and CAS '2247103-71-3' (April 2026): no direct biological assay data identified. View Source
[2] Jade, D. et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 5678-5701 (2023). View Source
With MW 176.18 g/mol, HBD = 1, TPSA = 73.8 Ų, and predicted LogP = -0.09, this compound satisfies the Rule of Three criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1]. Its favorable CNS MPO profile (estimated score ~4.5/6) makes it a suitable core fragment for CNS kinase programs, such as brain-penetrant CDK2 or GSK-3β inhibitors, where starting from a scaffold with pre-optimized CNS properties reduces the magnitude of multiparameter optimization required during lead development [2].
Parallel Library Synthesis at C2, C6, C7
The compound's three unsubstituted positions (C2, C6, C7) and zero rotatable bonds enable efficient construction of focused libraries through sequential or parallel functionalization [1]. The 4-amino group provides an orthogonal handle for amide coupling or Buchwald-Hartwig amination without requiring protection/deprotection of the N8-methyl position, unlike N8-H analogs that necessitate protecting group strategies [2]. This synthetic efficiency is particularly valuable for medicinal chemistry groups executing SAR-by-catalog or structure-guided library design around kinase hinge-binding motifs [3].
Kinase Affinity Probe for Selectivity Profiling
The pyrido[2,3-d]pyrimidine chemotype has been validated as an affinity probe scaffold in chemical proteomics, capturing >30 human protein kinases including Bcr-Abl, Src-family, and PDGFR kinases [1]. The 4-amino group of this compound provides a synthetic anchor point for linker attachment to generate immobilized affinity matrices for kinase target deconvolution [2]. A probe constructed from this minimally elaborated core could complement existing pyrido[2,3-d]pyrimidine affinity reagents by sampling a distinct region of kinase selectivity space associated with the N8-methyl-5-one substitution pattern [3].
Late-Stage Functionalization Building Block
At 98% purity with documented commercial availability, this compound meets the quality threshold for use as a starting material in late-stage diversification of advanced leads [1]. Its low molecular weight and minimal substitution pattern allow it to be introduced as a 'scaffold replacement' for heavier, less ligand-efficient cores during lead optimization [2]. The compound's predicted pKa of 3.91 ± 0.20 indicates that the pyrimidine N1 is largely unprotonated at physiological pH, favoring membrane permeability—a property valuable in cellular target engagement assays [3].
Confirm compatibility with existing lead SAR and cellular target engagement
[1] Congreve, M., Carr, R., Murray, C. & Jhoti, H. A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877 (2003). View Source
[2] Wager, T. T. et al. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449 (2010). View Source
[3] Komkov, A. V., Baranin, S. V., Dmitrenok, A. S., Kolotyrkina, N. G. & Kozlov, M. A. A new route to the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives. Russian Chemical Bulletin, 70, 378–382 (2021). View Source
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